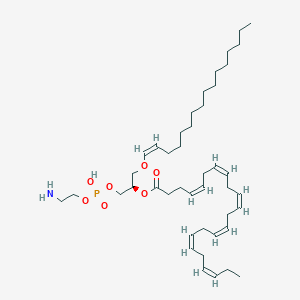
GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)), also known as phophatidylethanolamine(16:0/22:6) or GPEtn(16:0P/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)), belongs to the class of organic compounds known as 1-(1z-alkenyl), 2-acylglycerophosphoethanolamines. These are glycerophosphoethanolamines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one 1Z-alkenyl chain attached through an ether linkage at the O1-position. Thus, PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid.
1-(1Z-hexadecenyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine is a 1-(alk-1-enyl)-2-acyl-sn-glycero-3-phosphoethanolamine in which the alkyl and the acyl groups at positions 1 and 2 are specified as (1Z)-hexadecenyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It has a role as a mouse metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a tautomer of a 1-(1Z-hexadecenyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine zwitterion.
科学的研究の応用
Metabolic Biomarkers in Lung Carcinoma Development
In a study by Wu, Chen, Li, and Liu (2018), GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was identified as a dysregulated metabolite in the plasma of mice during lung carcinoma development. This metabolite was involved in the metabolism of glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid, indicating its potential as a diagnostic biomarker for lung carcinoma (Wu, Chen, Li, & Liu, 2018).
Novel Polyunsaturated Fatty Acids in Marine Algae
Research by Mikhailova et al. (1995) discovered novel polyunsaturated fatty acids, including GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), in the green macroalga Anadyomene stellata. These findings contribute to the understanding of marine biochemistry and the potential applications of these unique fatty acids (Mikhailova et al., 1995).
Intervention in Lung Carcinoma with Traditional Chinese Medicine
Wu et al. (2018) identified GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) as a key metabolite in the therapeutic mechanism of Qi-Yu-San-Long Decoction, a traditional Chinese medicine formula used in lung carcinoma treatment. The metabolomics method used in this study provided insights into the intervention mechanism of the formula (Wu et al., 2018).
Effects on Scapharca subcrenata in Varying Salinity
In a study by Zhang, Li, Liu, and Gao (2020), GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was identified as a differentially expressed metabolic marker in the ark shell Scapharca subcrenata in response to a sudden drop in salinity. This research contributes to the understanding of marine organism responses to environmental changes (Zhang, Li, Liu, & Gao, 2020).
Metabolic Biomarkers in CNS Demyelination Disorders
Zhao et al. (2021) explored the metabolic mechanisms of demyelination in multiple sclerosis (MS) and identified GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) as a potential biomarker. This research aids in understanding and potentially diagnosing CNS demyelination disorders (Zhao et al., 2021).
特性
分子式 |
C43H74NO7P |
|---|---|
分子量 |
748 g/mol |
IUPAC名 |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C43H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,24,26,30,32,35,38,42H,3-4,6,8-10,12,14-16,18,20,23,25,27-29,31,33-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b7-5-,13-11-,19-17-,22-21-,26-24-,32-30-,38-35-/t42-/m1/s1 |
InChIキー |
WVGALBKSWOUIEZ-XNHMFJFDSA-N |
異性体SMILES |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
正規SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)
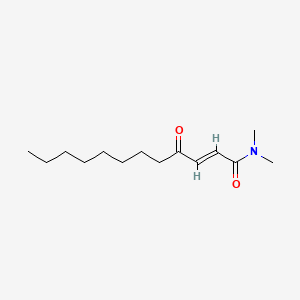
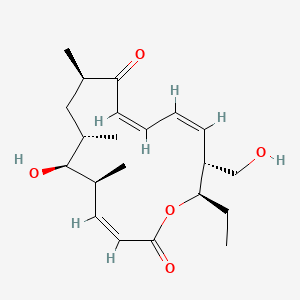
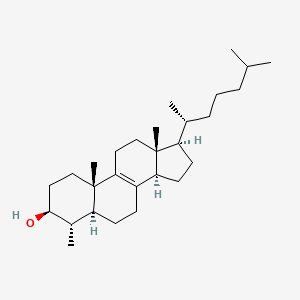
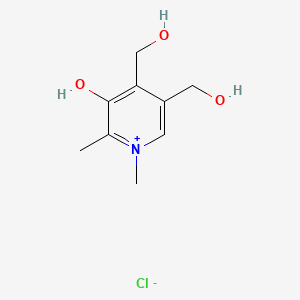


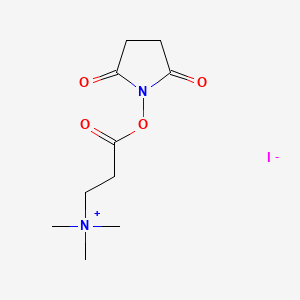
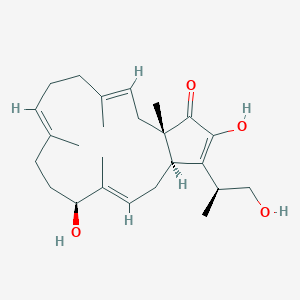

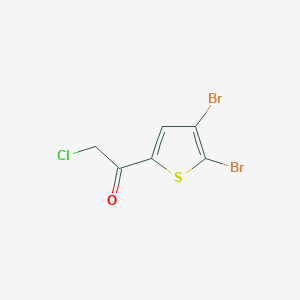
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[2-(1-hydroxycycloheptyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1234838.png)